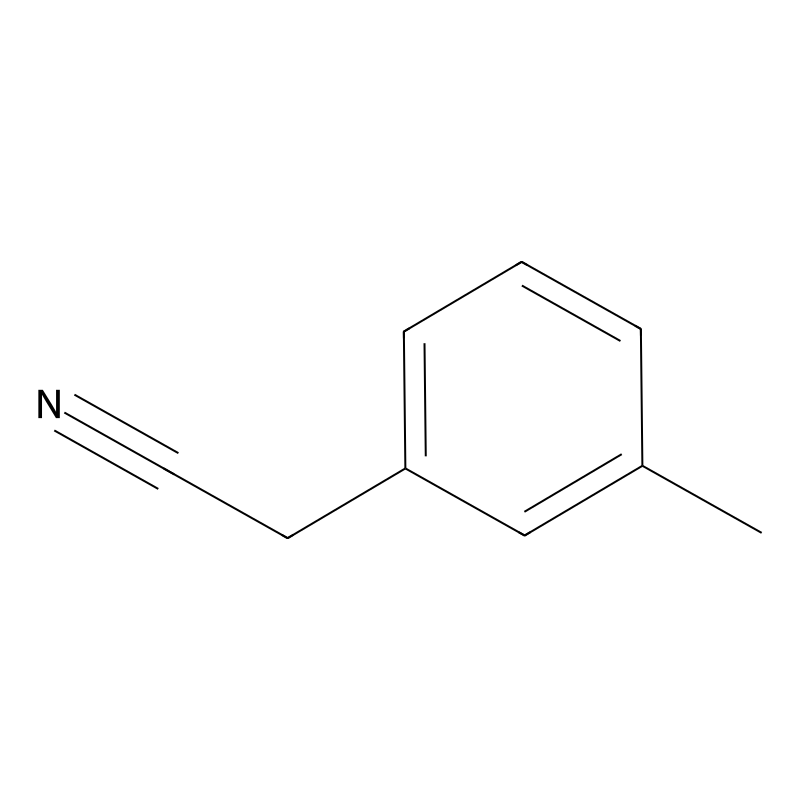

3-Methylbenzyl cyanide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Limited Existing Research:

Potential Research Areas:

Due to the presence of both a nitrile group (C≡N) and a methylbenzyl group (CH3-C6H4-CH2-), 3-Methylbenzyl cyanide could potentially be of interest in various research fields. Here are some hypothetical areas where it might be explored:

- Organic Synthesis: The nitrile group can be a reactive functional group, allowing for its transformation into other functionalities useful in organic synthesis. Researchers might explore using 3-Methylbenzyl cyanide as a starting material for the synthesis of more complex molecules.

- Material Science: Aromatic compounds with nitrile groups can sometimes exhibit interesting properties for applications in material science. Researchers might investigate the potential of 3-Methylbenzyl cyanide as a component in new materials.

- Biological Activity Studies: Some nitrile-containing compounds possess biological activity. However, due to the lack of research on 3-Methylbenzyl cyanide, it is impossible to say whether it has any biological effects.

3-Methylbenzyl cyanide is a colorless to pale yellow liquid that has a characteristic aromatic odor. It is relatively soluble in organic solvents and has a boiling point that varies based on purity and environmental conditions. The compound is known for its stability under standard conditions, although it can react under specific circumstances, particularly in the presence of strong acids or bases.

3-Methylbenzyl cyanide undergoes several characteristic reactions typical of nitriles:

- Hydrolysis: It can be hydrolyzed to yield 3-methylphenylacetic acid, which is a useful building block in organic synthesis.

- Reduction: The compound can be reduced to form 3-methylphenethylamine, which has applications in medicinal chemistry.

- Bromination: At elevated temperatures or in the presence of bromine, it can undergo bromination at the benzylic position, producing 3-bromo-3-methylbenzyl cyanide .

Several methods exist for synthesizing 3-Methylbenzyl cyanide:

- Alkylation: The compound can be synthesized via the alkylation of benzyl cyanide with methyl iodide under basic conditions.

- Kolbe nitrile synthesis: This method involves reacting benzyl chloride with sodium cyanide, followed by methylation .

- Aryl substitution reactions: Utilizing silyl-substituted acetonitrile can also yield this compound through arylation processes.

3-Methylbenzyl cyanide finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs and biologically active compounds.

- Fragrance industry: Due to its aromatic properties, it may be used in perfumery and flavoring agents.

- Chemical research: It acts as a precursor for synthesizing more complex organic molecules.

Several compounds share structural similarities with 3-Methylbenzyl cyanide. Here are some notable examples:

Uniqueness

The uniqueness of 3-Methylbenzyl cyanide lies in its specific substitution pattern on the benzene ring, which influences its reactivity and potential applications compared to other similar compounds. Its ability to act as both an electrophile and nucleophile makes it particularly versatile in synthetic organic chemistry.

Thermodynamic Parameters (Melting Point, Boiling Point, Density)

3-Methylbenzyl cyanide demonstrates well-defined thermodynamic properties that are characteristic of aromatic nitrile compounds. The compound exhibits a boiling point of 240-241 degrees Celsius under standard atmospheric pressure conditions [1] [2] [3]. This value corresponds to 513.7 Kelvin as reported in the NIST Chemistry WebBook [1]. The relatively high boiling point can be attributed to the presence of the polar nitrile functional group and the aromatic ring system, which contribute to intermolecular dipole-dipole interactions and π-π stacking interactions between molecules.

The density of 3-methylbenzyl cyanide is 1.002 grams per milliliter at 25 degrees Celsius [2] [3] [4]. This density value indicates that the compound is slightly denser than water, which is consistent with the presence of the aromatic ring system and the relatively compact molecular structure. The specific gravity of 1.002 confirms this density measurement [4] [5].

The melting point of 3-methylbenzyl cyanide has not been definitively established in the available literature, with most sources reporting it as "not available" or providing conflicting data [1] [2] [3]. This absence of reliable melting point data suggests that the compound may exist as a liquid at room temperature under standard conditions, which is consistent with its reported physical state as a clear liquid [2] [4] [5].

The molecular weight of 3-methylbenzyl cyanide is 131.17 grams per mole [1] [2] [3], corresponding to its molecular formula C9H9N [1] [6]. The refractive index of the compound is 1.52 at 20 degrees Celsius (n20/D) [3] [4], which provides additional confirmation of its optical properties and molecular structure.

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Formula | C9H9N | - | NIST WebBook [1] |

| Molecular Weight | 131.17 | g/mol | NIST WebBook [1] |

| Boiling Point | 240-241 | °C | Sigma-Aldrich [3] |

| Boiling Point | 513.7 | K | NIST WebBook [1] |

| Density | 1.002 | g/mL at 25°C | Sigma-Aldrich [3] |

| Refractive Index | 1.52 | n20/D | Sigma-Aldrich [3] |

| Flash Point | >230°F (113°C) | °C | Sigma-Aldrich [3] |

| Physical State | Liquid | - | Multiple sources [2] [4] [5] |

Solubility Profile in Organic Solvents

The solubility characteristics of 3-methylbenzyl cyanide are primarily determined by its molecular structure, which combines a hydrophobic aromatic ring system with a polar nitrile functional group. The compound is insoluble in water [2] [4] [5], which is expected due to its predominantly hydrophobic character. The calculated Log S (ESOL) value of -2.38 indicates limited water solubility, with an estimated aqueous solubility of 0.547 milligrams per milliliter [7].

In contrast to its poor water solubility, 3-methylbenzyl cyanide demonstrates relatively good solubility in organic solvents . This solubility profile is consistent with the principle that "like dissolves like," where the aromatic and alkyl portions of the molecule interact favorably with organic solvents through van der Waals forces and hydrophobic interactions.

The compound exhibits solubility in various organic solvents including ethanol, ethyl ether, and benzene . This broad solubility in organic media makes it suitable for use in organic synthesis applications where dissolution in non-aqueous media is required. The solubility in polar protic solvents like ethanol is facilitated by the polar nitrile group, which can engage in dipole-dipole interactions with the solvent molecules.

| Solvent | Solubility | Notes |

|---|---|---|

| Water | Insoluble | Log S (ESOL): -2.38; Solubility: 0.547 mg/ml [7] |

| Organic Solvents (General) | Relatively soluble | Due to hydrophobic aromatic character |

| Ethanol | Soluble | Expected based on similar compounds |

| Ethyl Ether | Soluble | Expected based on similar compounds |

| Benzene | Soluble | Expected based on similar compounds |

Stability Under Varied Environmental Conditions

3-Methylbenzyl cyanide demonstrates good chemical stability under standard ambient conditions. The compound is stable under normal conditions of temperature and pressure [10] [11] [12], making it suitable for routine laboratory handling and storage. The stability can be attributed to the robust aromatic ring system and the stable nitrile functional group, which do not readily undergo decomposition under ordinary conditions.

Under elevated temperatures, the compound remains stable up to its boiling point of 240-241 degrees Celsius [1] [2] [3]. However, exposure to extreme temperatures beyond this range may lead to thermal decomposition or volatilization. The flash point of the compound is greater than 230 degrees Fahrenheit (113 degrees Celsius) [3] [13], indicating that it presents a moderate fire hazard when exposed to ignition sources at elevated temperatures.

The compound demonstrates stability when stored in dry conditions, but should be protected from moisture to prevent potential hydrolysis reactions [10] [11] [12]. While the nitrile group is generally stable to hydrolysis under neutral conditions, prolonged exposure to moisture in the presence of acids or bases could potentially lead to hydrolysis to form the corresponding carboxylic acid or amide.

Chemical compatibility studies indicate that 3-methylbenzyl cyanide should be kept away from strong acids and bases, as these conditions may promote hydrolysis of the nitrile group [10] [11] [12]. The compound is also incompatible with strong oxidizing agents, which could potentially cause oxidation of the aromatic ring or the methyl substituent.

Storage recommendations include keeping the compound in sealed containers at room temperature, preferably in a dry environment away from direct sunlight [2] [4] [5]. For long-term storage, amber glass containers may be preferred to protect from potential photodegradation, although the compound appears to be stable under normal light exposure conditions.

| Condition | Stability | Storage Requirements |

|---|---|---|

| Standard Temperature and Pressure | Stable | Sealed container, dry environment [10] [11] [12] |

| Room Temperature Storage | Stable | Room temperature, sealed container [2] [4] [5] |

| Elevated Temperature | Stable up to boiling point | Avoid excessive heat |

| Moisture Exposure | Stable under dry conditions | Sealed in dry conditions [10] [11] [12] |

| Light Exposure | Stable | Store in amber containers if long-term |

| Chemical Compatibility | Avoid strong acids and bases | Incompatible with strong oxidizers [10] [11] [12] |

Purity

XLogP3

Exact Mass

Boiling Point

Appearance

Storage

GHS Hazard Statements

H302 (97.73%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.73%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (97.73%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant